molecular formula C21H27D3O2 B1155976 CAY10429-d3

CAY10429-d3

Cat. No.: B1155976
M. Wt: 317.5
InChI Key: YWEZXUNAYVCODW-ORDZOMCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10429-d3 is a deuterated neuropeptide analog with diverse biological activities, primarily investigated for its interactions with cannabinoid receptors (CB1 and CB2) . It is cataloged under GC47048 by GLPBIO and is strictly designated for research use, with a purity exceeding 99% . The compound is provided in solution (25 µL, 10 mM) and is referenced in studies exploring endothelial-mediated vasodilation and receptor pharmacology . While its exact molecular structure remains undisclosed in public domains, its deuterated form suggests isotopic labeling for metabolic stability or tracing in pharmacokinetic studies.

Properties

Molecular Formula

C21H27D3O2

Molecular Weight

317.5

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3

InChI Key

YWEZXUNAYVCODW-ORDZOMCNSA-N

SMILES

CC1=C[C@@H](C2=C(CCCCC([2H])([2H])[2H])C=C(O)C=C2O)[C@H](C(C)=C)CC1

Synonyms

Abn-CBD-d3; Abnormal Cannabidiol-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CAY10429-d3 belongs to a class of neuropeptides and cannabinoid receptor modulators. Below is a comparative analysis with structurally or functionally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Biological Target
This compound Not Disclosed Not Disclosed Not Disclosed Deuterated neuropeptide; high purity (>99%); CB1/CB2 receptor modulation Cannabinoid receptors (CB1/CB2)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 918538-05-3 C6H3Cl2N3 188.01 Chlorinated heterocycle; moderate solubility (Log S = -3.4) Undisclosed (structural analog)
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 1022150-11-3 C27H30N6O3 486.57 Larger molecular weight; synthetic accessibility score: 3.4/5 Kinase inhibition (hypothesized)

Pharmacological and Pharmacokinetic Properties

  • Receptor Affinity: this compound is linked to CB1/CB2 receptor modulation, with studies suggesting its role in vasodilation distinct from canonical receptor pathways . In contrast, chlorinated analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine lack explicit receptor data but exhibit structural motifs common in kinase inhibitors .
  • Solubility and Bioavailability: this compound’s deuterated structure may enhance metabolic stability compared to non-deuterated analogs, though exact Log P/S values are unavailable . The chlorinated analog (CAS 918538-05-3) has a Log S of -3.4, indicating low aqueous solubility, which could limit in vivo applications .

Key Research Findings and Limitations

  • This compound demonstrates unique endothelial-mediated effects independent of CB1/CB2, distinguishing it from classical cannabinoids .
  • Limitations :
    • Structural ambiguity of this compound hinders direct comparisons with analogs.
    • Data gaps in pharmacokinetics (e.g., half-life, tissue distribution) limit translational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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